molecular formula C12H18N2O B2428193 N-(1-cyanocyclopropyl)cycloheptanecarboxamide CAS No. 1355844-38-0

N-(1-cyanocyclopropyl)cycloheptanecarboxamide

Katalognummer B2428193
CAS-Nummer: 1355844-38-0
Molekulargewicht: 206.289
InChI-Schlüssel: STROWUFBQXIAEL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1-cyanocyclopropyl)cycloheptanecarboxamide, also known as CPP-115, is a compound that has been extensively studied for its potential therapeutic applications. It is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which is responsible for the breakdown of the neurotransmitter GABA in the brain.

Wissenschaftliche Forschungsanwendungen

N-(1-cyanocyclopropyl)cycloheptanecarboxamide has been extensively studied for its potential therapeutic applications in a variety of neurological and psychiatric disorders such as epilepsy, anxiety, depression, and addiction. It has been shown to increase GABA levels in the brain, leading to anxiolytic, anticonvulsant, and antidepressant effects. N-(1-cyanocyclopropyl)cycloheptanecarboxamide has also been shown to reduce drug-seeking behavior in animal models of addiction.

Wirkmechanismus

The mechanism of action of N-(1-cyanocyclopropyl)cycloheptanecarboxamide involves the inhibition of GABA transaminase, which leads to an increase in the levels of GABA in the brain. GABA is an inhibitory neurotransmitter that plays a key role in regulating neuronal activity. By increasing GABA levels, N-(1-cyanocyclopropyl)cycloheptanecarboxamide can reduce neuronal excitability and promote relaxation and calmness.
Biochemical and Physiological Effects
N-(1-cyanocyclopropyl)cycloheptanecarboxamide has been shown to have a number of biochemical and physiological effects in animal models and in vitro studies. It has been shown to increase GABA levels in the brain, reduce neuronal excitability, and promote relaxation and calmness. N-(1-cyanocyclopropyl)cycloheptanecarboxamide has also been shown to reduce drug-seeking behavior in animal models of addiction.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of N-(1-cyanocyclopropyl)cycloheptanecarboxamide is its high potency and selectivity for GABA transaminase inhibition. This makes it a valuable tool for studying the role of GABA in various neurological and psychiatric disorders. However, N-(1-cyanocyclopropyl)cycloheptanecarboxamide has some limitations for lab experiments, including its high cost and limited availability. In addition, N-(1-cyanocyclopropyl)cycloheptanecarboxamide has a relatively short half-life in vivo, which can make it difficult to achieve sustained effects.

Zukünftige Richtungen

There are several future directions for research on N-(1-cyanocyclopropyl)cycloheptanecarboxamide. One area of interest is the development of novel analogs with improved pharmacokinetic properties and selectivity for GABA transaminase inhibition. Another area of interest is the investigation of the potential therapeutic applications of N-(1-cyanocyclopropyl)cycloheptanecarboxamide in various neurological and psychiatric disorders. Finally, there is a need for further research on the long-term effects of N-(1-cyanocyclopropyl)cycloheptanecarboxamide on brain function and behavior.

Synthesemethoden

N-(1-cyanocyclopropyl)cycloheptanecarboxamide can be synthesized using a variety of methods, but the most commonly used method involves the reaction of cycloheptanone with malononitrile in the presence of ammonium acetate and acetic acid. The resulting intermediate is then reacted with cyclopropylamine to yield N-(1-cyanocyclopropyl)cycloheptanecarboxamide. The purity and yield of N-(1-cyanocyclopropyl)cycloheptanecarboxamide can be improved by using different purification techniques such as recrystallization and chromatography.

Eigenschaften

IUPAC Name

N-(1-cyanocyclopropyl)cycloheptanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c13-9-12(7-8-12)14-11(15)10-5-3-1-2-4-6-10/h10H,1-8H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STROWUFBQXIAEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)C(=O)NC2(CC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyanocyclopropyl)cycloheptanecarboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.